molecular formula C18H11F3O4 B5753171 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate

8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate

Cat. No.: B5753171
M. Wt: 348.3 g/mol
InChI Key: ZQHBIVDCVMNLEJ-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions may vary, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar chromene core and are known for their biological activities.

    6-(1,2-oxazol-5-yl)-2H-chromene-2-ones: These compounds also feature a chromene structure and have been studied for their pharmacological properties.

Uniqueness

8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other chromene derivatives.

Properties

IUPAC Name

[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O4/c1-10-14(24-17(23)11-5-3-2-4-6-11)8-7-12-13(18(19,20)21)9-15(22)25-16(10)12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBIVDCVMNLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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